molecular formula C6H7BrN2 B6254948 3-bromo-1-cyclopropyl-1H-pyrazole CAS No. 1622840-18-9

3-bromo-1-cyclopropyl-1H-pyrazole

Cat. No.: B6254948
CAS No.: 1622840-18-9
M. Wt: 187
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Description

3-Bromo-1-cyclopropyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine to yield the desired pyrazole .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze dehydrogenative coupling reactions to produce pyrazoles with high selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organolithium compounds, Grignard reagents, and palladium catalysts.

    Oxidation Reactions: Reagents such as bromine or potassium permanganate can be used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazoles, while oxidation reactions can produce pyrazole N-oxides .

Scientific Research Applications

Chemistry: 3-Bromo-1-cyclopropyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, pyrazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound can be used to develop new therapeutic agents targeting various diseases .

Industry: The compound is also utilized in the development of materials with specific properties, such as polymers and dyes. Its unique structure allows for the modification of physical and chemical properties in industrial applications .

Mechanism of Action

The mechanism of action of 3-bromo-1-cyclopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

    3-Bromo-1H-pyrazole: Similar in structure but lacks the cyclopropyl group.

    3,5-Dibromo-1H-pyrazole: Contains an additional bromine atom, leading to different reactivity and applications.

    1-Cyclopropyl-1H-pyrazole:

Uniqueness: 3-Bromo-1-cyclopropyl-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-bromo-1-cyclopropylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSFJLMFVZULRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622840-18-9
Record name 3-bromo-1-cyclopropyl-1H-pyrazole
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